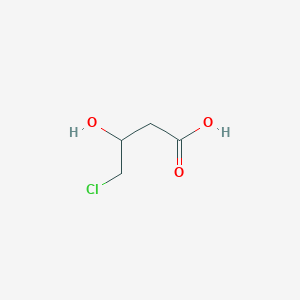

4-Chloro-3-hydroxybutyric acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDAXGMVRMXFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 4 Chloro 3 Hydroxybutyric Acid

Chemoenzymatic Approaches to Enantiomerically Pure 4-Chloro-3-hydroxybutyric Acid

Chemoenzymatic strategies predominantly involve the stereoselective reduction of a prochiral ketone, such as ethyl 4-chloro-3-oxobutanoate (COBE), to the corresponding chiral alcohol, ethyl (R)- or (S)-4-chloro-3-hydroxybutyrate (CHBE). This biotransformation is typically accomplished using oxidoreductases, such as carbonyl reductases or alcohol dehydrogenases, derived from various microbial sources. These enzymatic reactions are often carried out using whole-cell biocatalysts, which can be wild-type microorganisms or genetically engineered strains, to facilitate the regeneration of essential cofactors.

Microbial Reduction of 4-Chloro-3-oxobutanoic Acid Derivatives

The microbial reduction of 4-chloro-3-oxobutanoic acid derivatives is a widely studied and effective method for producing enantiomerically pure (R)- and (S)-4-chloro-3-hydroxybutyric acid esters. This process utilizes the inherent stereoselectivity of microbial enzymes to catalyze the asymmetric reduction of the ketone group. A variety of microorganisms, including yeasts and bacteria, have been identified as effective biocatalysts for this transformation. The efficiency of the reduction is often enhanced by optimizing reaction conditions and employing whole-cell systems to ensure a continuous supply of the necessary cofactors.

Carbonyl reductases (KREDs), including short-chain dehydrogenases/reductases (SCRs), are a class of enzymes that have been extensively used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE). These enzymes, which are typically NADPH-dependent, exhibit high enantioselectivity, making them ideal for the synthesis of optically pure compounds. Researchers have successfully identified and utilized KREDs from a range of microbial sources to produce both (R)- and (S)-enantiomers of ethyl 4-chloro-3-hydroxybutyrate (CHBE).

For instance, a carbonyl reductase from Candida magnoliae has been expressed in Escherichia coli and used for the synthesis of (S)-CHBE. proquest.com Similarly, a carbonyl reductase from Pichia stipitis has been co-expressed with a glucose dehydrogenase in E. coli to create an efficient whole-cell biocatalyst for the production of (S)-CHBE with an enantiomeric excess of over 99%. nih.gov

The following table summarizes the use of various microbial carbonyl reductases in the synthesis of enantiomerically pure CHBE.

| Enzyme Source | Product Enantiomer | Biocatalyst | Key Findings |

| Candida magnoliae | (S)-CHBE | Recombinant E. coli | Achieved a concentration of 2.58 M (430 g/L) of (S)-CHBE in an organic-solvent-water two-phase system. proquest.com |

| Pichia stipitis | (S)-CHBE | Recombinant E. coli | Produced 1,398 mM of (S)-CHBE in a water/n-butyl acetate (B1210297) system with a molar yield of 90.7%. nih.gov |

| Sporobolomyces salmonicolor | (R)-CHBE | Isolated Aldehyde Reductase | Produced ethyl (R)-4-chloro-3-hydroxybutanoate with 86% enantiomeric excess and a 95.4% molar yield in a diphasic system. nih.gov |

| Aureobasidium pullulans | (S)-CHBE | Whole Cells | Achieved a conversion of 95.6% and an enantiomeric excess of 98.5% for (S)-CHBE in an aqueous/ionic liquid biphase system. researchgate.net |

Alcohol dehydrogenases (ADHs) represent another important class of enzymes employed for the stereoselective synthesis of this compound esters. These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones and are often dependent on the cofactor NAD(P)H. organic-chemistry.org The stereospecificity of ADHs allows for the production of either the (R)- or (S)-enantiomer of the desired product, depending on the specific enzyme used.

A notable example is the (S)-selective secondary alcohol dehydrogenase from Candida parapsilosis (CpSADH), which has been expressed in E. coli for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE). researchgate.net This system achieved a high conversion yield of 95.2% and an enantiomeric excess of over 99%. researchgate.net More recently, a novel ADH, SmADH31, from Stenotrophomonas maltophilia has been identified, demonstrating high tolerance to both the substrate and product, which are often inhibitory to other enzymes. acs.org

The table below provides examples of ADHs used in the synthesis of CHBE.

| Enzyme Source | Product Enantiomer | Biocatalyst | Key Findings |

| Candida parapsilosis | (R)-CHBE | Recombinant E. coli | Reached a product concentration of 36.6 g/L with >99% e.e. and a 95.2% conversion yield. researchgate.net |

| Stenotrophomonas maltophilia | (S)-CHBE | Isolated Enzyme (SmADH31) | The enzyme showed high tolerance to both substrate and product concentrations up to 6 M. acs.org |

Whole-cell biocatalysis offers several advantages for the synthesis of this compound esters, including the elimination of costly enzyme purification steps and the inherent presence of cofactor regeneration systems. oup.com Recombinant E. coli is a commonly used host for expressing the desired carbonyl reductases or alcohol dehydrogenases, often in conjunction with a second enzyme for cofactor recycling.

Several studies have demonstrated the effectiveness of this approach. For example, E. coli cells co-expressing a carbonyl reductase from Candida magnoliae and a glucose dehydrogenase from Bacillus megaterium were used to produce (S)-CHBE, achieving a concentration of 430 g/L in a two-phase system. proquest.com A similar system, co-expressing an aldehyde reductase from Sporobolomyces salmonicolor and glucose dehydrogenase, was developed for the synthesis of (R)-CHBE, yielding 268 mg/ml of the product. nih.gov Another study utilized recombinant E. coli containing a carbonyl reductase (CgCR) and glucose dehydrogenase (GDH) for the asymmetric bioreduction of COBE to (R)-CHBE, achieving a yield of over 90% at a high substrate concentration of 1000 mM. mdpi.com

The following table highlights various whole-cell biocatalysis systems used for CHBE synthesis.

| Recombinant Host | Expressed Enzymes | Product Enantiomer | Key Findings |

| E. coli | Carbonyl reductase (Candida magnoliae) and Glucose dehydrogenase (Bacillus megaterium) | (S)-CHBE | Produced 430 g/L of (S)-CHBE in an organic-aqueous two-phase system with 100% e.e. proquest.com |

| E. coli | Aldehyde reductase (Sporobolomyces salmonicolor) and Glucose dehydrogenase (Bacillus megaterium) | (R)-CHBE | Achieved a product concentration of 268 mg/ml with a molar yield of 94.1%. nih.gov |

| E. coli | Carbonyl reductase (Pichia stipitis) and Glucose dehydrogenase (Bacillus megaterium) | (S)-CHBE | Reached a product concentration of 1,398 mM in a water/n-butyl acetate system with >99% e.e. nih.gov |

| E. coli | Carbonyl reductase (CgCR) and Glucose dehydrogenase (GDH) | (R)-CHBE | Achieved a yield of ≥90% from 1000 mM COBE in an ethyl acetate-deep eutectic solvent-water system. mdpi.com |

The carbonyl reductases and alcohol dehydrogenases used in the synthesis of this compound are dependent on nicotinamide (B372718) cofactors, typically NADPH or NADH. organic-chemistry.orgmdpi.com As these cofactors are expensive to add stoichiometrically, efficient regeneration systems are crucial for the economic viability of the biocatalytic process. researchgate.net

A widely adopted strategy is the "enzyme-coupled" method, where a second enzyme and a sacrificial co-substrate are used to regenerate the cofactor. researchgate.net For the reduction of COBE, glucose dehydrogenase (GDH) is frequently paired with the primary reductase. proquest.comnih.govnih.govmdpi.com GDH oxidizes glucose to gluconolactone, concurrently reducing NADP+ to NADPH or NAD+ to NADH, thus supplying the necessary cofactor for the reductase. This approach has been successfully implemented in whole-cell systems, where both enzymes are co-expressed in a single host, creating a self-sufficient catalyst. proquest.comnih.govnih.govmdpi.com For instance, the co-expression of a carbonyl reductase and GDH in E. coli led to a high turnover number of NADP+ to CHBE, calculated at 21,600 mol/mol in an aqueous monophase system. proquest.com

Another approach involves using a secondary alcohol as a co-substrate with an alcohol dehydrogenase for cofactor regeneration. In the synthesis of (R)-CHBE using a secondary ADH from Candida parapsilosis, 2-propanol was used as the energy source to regenerate NADH, eliminating the need for external NADH addition. researchgate.net

The table below summarizes common cofactor regeneration strategies.

| Regeneration Enzyme | Co-substrate | Primary Enzyme Type | Host System |

| Glucose Dehydrogenase (GDH) | Glucose | Carbonyl Reductase / Aldehyde Reductase | Recombinant E. coli proquest.comnih.govnih.govmdpi.com |

| Alcohol Dehydrogenase (ADH) | 2-Propanol | Secondary Alcohol Dehydrogenase | Recombinant E. coli researchgate.net |

Enzymatic Transformations and Resolutions

While the primary focus of chemoenzymatic synthesis of this compound is the direct asymmetric reduction of the corresponding ketoester, enzymatic transformations and resolutions can also play a role in accessing enantiomerically pure forms of this compound. Enzymatic resolution, for example, involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two. This can be achieved through enzymatic hydrolysis or esterification, where an enzyme, such as a lipase, selectively acts on either the (R)- or (S)-enantiomer. Although not as direct as asymmetric synthesis, enzymatic resolution provides an alternative route to obtaining the desired chiral product.

Process Optimization and Scale-Up Considerations in Biocatalysis

Optimizing and scaling up biocatalytic processes are critical for industrial applications. nih.govdoabooks.org Key challenges include substrate and product inhibition of the enzyme, cofactor regeneration, and process efficiency. nih.govacs.org

For the synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate [(S)-CHBE], a significant hurdle is the high substrate or product inhibition of the alcohol dehydrogenases (ADHs) used. acs.org A novel ADH, SmADH31, has been identified that tolerates extremely high concentrations (up to 6 M) of both the substrate (ethyl 4-chloro-3-oxobutanoate) and the product. acs.org

The use of whole-cell biocatalysts, often with co-expressed enzymes for cofactor regeneration, is a common strategy to improve process viability. nih.govmdpi.com For instance, a system co-expressing a carbonyl reductase and a glucose dehydrogenase in Escherichia coli has been developed for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE). nih.gov This recombinant whole-cell catalyst facilitates the regeneration of the NADH cofactor. nih.gov

Two-phase systems, such as water/organic solvent systems, are frequently employed to overcome substrate instability and inhibition. nih.govresearchgate.netresearchgate.net In an n-butyl acetate/water biphasic system, the production of (R)-CHBE reached 255 mg/ml with a molar conversion of 91.1% and an optical purity of 91% ee. nih.gov Similarly, for (S)-CHBE production, a water/n-butyl acetate system using a co-expression catalyst yielded 1,398 mM of the product in the organic phase, representing a significant achievement for NADH-dependent reductases. nih.gov

Table 2: Comparison of Biocatalytic Process Strategies

| Strategy | Biocatalyst System | Key Feature | Achieved Product Concentration/Yield | Reference |

|---|---|---|---|---|

| High Tolerance Enzyme | Alcohol Dehydrogenase SmADH31 | Tolerates up to 6 M substrate/product | - | acs.org |

| Whole-Cell Catalyst | Recombinant E. coli with co-expressed reductase and glucose dehydrogenase | NADH cofactor regeneration | 1,398 mM (S)-CHBE in organic phase | nih.gov |

| Biphasic System | E. coli transformant in n-butyl acetate/water | Overcomes substrate instability and inhibition | 255 mg/ml (R)-CHBE (91.1% molar yield) | nih.gov |

Asymmetric Chemical Synthesis of this compound

In addition to biocatalysis, asymmetric chemical synthesis provides reliable routes to enantiomerically pure this compound and its derivatives.

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation of prochiral ketones is a powerful method for producing chiral alcohols. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE), a direct precursor, yields optically active ethyl 4-chloro-3-hydroxybutyrate (CHBE). nih.govnih.gov

This transformation can be achieved using various chemical catalysts and reagents. For example, the reduction of ethyl 4-chloroacetoacetate using sodium borohydride (B1222165) at low temperatures (-10 to -5°C) in ethanol (B145695) produces the corresponding hydroxy ester. patsnap.com While this specific example does not detail the stereoselectivity, the principle of reducing the keto-ester is fundamental. More advanced methods utilize chiral catalysts to achieve high enantioselectivity. The resulting ethyl-4-chloro-3(R)-hydroxybutyrate is a key intermediate in various syntheses. prepchem.com

Enzymatic reductions, which mimic chemical hydrogenation, are also highly effective. Using recombinant E. coli strains expressing NADPH-dependent aldehyde reductases, high yields and optical purity have been achieved. nih.gov One such system yielded (R)-CHBE with an optical purity of 99% ee and a product yield of 90.5%. nih.gov Another study using an aldehyde reductase from Sporobolomyces salmonicolor expressed in E. coli achieved a 91.1% molar conversion to (R)-CHBE with 91% ee. nih.gov

Derivatization from Chiral Epichlorohydrin (B41342)

A widely used strategy for synthesizing chiral compounds is to start from a readily available chiral building block. Chiral epichlorohydrin is a versatile precursor for this purpose.

The synthesis of (S)-4-chloro-3-hydroxybutyronitrile can be accomplished by reacting (S)-epichlorohydrin with sodium cyanide in an aqueous solution. chemicalbook.com The reaction is typically carried out under controlled pH conditions (pH 7-8) to yield the desired product. chemicalbook.comgoogle.com Subsequent steps can convert the nitrile group into a carboxylic acid or an ester. For example, reacting the 4-chloro-3-hydroxybutyronitrile (B93200) with hydrogen chloride in an alcoholic solvent yields the corresponding this compound ester. google.comgoogle.com This method allows for the production of the target compound in high purity and yield, leveraging the defined stereochemistry of the starting epichlorohydrin. google.comgoogle.com

Synthesis from 4-Chloro-3-hydroxybutyronitrile

The synthesis of this compound from 4-chloro-3-hydroxybutyronitrile is a common and effective method, often involving the hydrolysis of the nitrile group. This process can be carried out under acidic conditions. For instance, heating 4-chloro-3-hydroxybutyronitrile in a concentrated hydrochloric acid solution leads to the formation of 4-chloro-3-hydroxybutanoic acid. The resulting aqueous solution can then be concentrated and extracted with a suitable solvent, followed by purification techniques such as column chromatography to isolate the desired product.

The precursor, 4-chloro-3-hydroxybutyronitrile, can be synthesized with high optical purity from chiral epichlorohydrin. One method involves reacting epichlorohydrin with a cyanide source, such as potassium cyanide or sodium cyanide, under weakly basic conditions (pH 8.0-10.0). This reaction is typically performed in a mixture of water and an alcohol at a controlled temperature of 20-25°C for 1.5-4 hours. Another approach involves the slow, dropwise addition of aqueous sodium cyanide and aqueous citric acid to (S)-epichlorohydrin in water, maintaining a pH between 7.9 and 8.0 and a temperature of 22-25°C. Following the reaction, the product is extracted and purified, for example, by distillation, to yield (S)-4-chloro-3-hydroxybutanenitrile with high chemical and optical purity.

The optically active 4-chloro-3-hydroxybutyronitrile is a valuable intermediate, as the subsequent hydrolysis to 4-chloro-3-hydroxybutanoic acid can proceed while retaining the stereochemistry of the molecule.

Table 1: Synthesis of (S)-4-chloro-3-hydroxybutyronitrile

| Starting Material | Reagents | pH | Temperature (°C) | Yield (%) | Chemical Purity (%) | Optical Purity (% ee) |

|---|---|---|---|---|---|---|

| (S)-epichlorohydrin | 25% aq. Sodium Cyanide, 50% aq. Citric Acid | 7.9-8.0 | 22-25 | 91.3 | 99.1 | 99.3 |

Other Organocatalytic and Metal-Catalyzed Methods

Beyond the hydrolysis of nitriles, other stereoselective methods, particularly those employing organocatalysts and metal-based catalysts, have been developed for the synthesis of derivatives of this compound, such as its esters. These methods often involve the asymmetric reduction of a prochiral ketone.

A prominent example is the biocatalytic asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to produce ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) or its (S)-enantiomer. These processes utilize enzymes, which are natural catalysts, often from microorganisms. For instance, a stereoselective carbonyl reductase from Burkholderia gladioli has been used for the efficient biosynthesis of (R)-CHBE. Similarly, a cofactor regeneration system has been constructed by co-expressing a carbonyl reductase from Pichia stipitis and a glucose dehydrogenase from Bacillus megaterium in Escherichia coli for the synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester ((S)-CHBE) with an enantiomeric excess of over 99%. In this whole-cell catalysis system, a high substrate concentration of 1,398 mM of the product was achieved in the organic phase of a water/n-butyl acetate biphasic system.

In addition to biocatalysis, chemical catalysts are also employed. The reduction of ethyl 4-chloroacetoacetate can be achieved using reducing agents like sodium borohydride in ethanol at low temperatures (-10 to -5°C) to produce ethyl 4-chloro-3-hydroxybutyrate. While this method is effective for the reduction, achieving high stereoselectivity often requires the use of chiral catalysts or additives.

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, represents another important strategy. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of organocatalytic reactions, such as asymmetric aldol (B89426) or Michael reactions, are well-established for the synthesis of chiral hydroxy acids. These reactions often utilize proline and its derivatives as catalysts to create stereogenic centers with high enantioselectivity.

Table 2: Biocatalytic Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate

| Catalyst System | Substrate | Product | Enantiomeric Excess (%) | Molar Yield (%) |

|---|---|---|---|---|

| Co-expression of Carbonyl Reductase (Pichia stipitis) and Glucose Dehydrogenase (Bacillus megaterium) in E. coli | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE) | >99 | 90.7 |

Applications of 4 Chloro 3 Hydroxybutyric Acid As a Synthetic Intermediate

Utility in the Synthesis of Chiral Pharmaceuticals and Bioactive Molecules

The enantiomers of 4-chloro-3-hydroxybutyric acid and its derivatives are extensively used in the pharmaceutical industry to construct complex chiral molecules. Their utility stems from their ability to introduce specific stereocenters, which is a critical factor in the efficacy and safety of many drug products researchgate.neteurekalert.org.

The (R)-enantiomer of this compound derivatives is a key precursor for the synthesis of L-Carnitine ((R)-3-hydroxy-4-trimethylaminobutyric acid). L-Carnitine is a vital compound involved in fatty acid metabolism.

The synthetic route typically involves the conversion of ethyl (R)-4-chloro-3-hydroxybutanoate. This chiral intermediate can be synthesized with high yield and purity through the enantioselective reduction of ethyl 4-chloroacetoacetate, often employing biocatalysts like secondary alcohol dehydrogenase researchgate.net. Once the (R)-chloroester is obtained, it is reacted with trimethylamine, which displaces the chlorine atom via nucleophilic substitution to form the quaternary ammonium (B1175870) salt characteristic of L-Carnitine google.compatsnap.com. A similar pathway starts from (R)-(+)-4-chloro-3-hydroxybutyronitrile, which is also a known synthon for (-)-Carnitine sigmaaldrich.com.

Table 1: Key Reactions in L-Carnitine Synthesis

| Starting Material | Key Reagent | Product |

| Ethyl (R)-4-chloro-3-hydroxybutanoate | Trimethylamine | L-Carnitine |

| (R)-4-chloro-3-hydroxybutyronitrile | 1. Trimethylamine, 2. Hydrolysis | L-Carnitine |

This chemoenzymatic approach, starting from achiral materials to produce optically pure (R)-4-chloro-3-hydroxybutyrate, represents an efficient method for L-carnitine production google.com.

Both enantiomers of 4-amino-3-hydroxybutyric acid (GABOB), a compound with significant neurological activity, can be synthesized from the corresponding enantiomers of this compound derivatives researchgate.netresearchgate.net.

The synthesis of (R)-GABOB can be achieved starting from (R)-4-chloro-3-hydroxybutyronitrile. The process involves reacting the nitrile with ammonia (B1221849) to introduce the amino group, followed by acid hydrolysis to convert the nitrile group into a carboxylic acid, yielding the final GABOB product google.com. A stereospecific synthesis has been developed that converts commercially available ethyl (R)- and (S)-4-chloro-3-hydroxybutyrate into the respective GABOB enantiomers through organoselenium intermediates, proceeding with retention of the original configuration researchgate.net.

The (S)-enantiomer, typically ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE), is a pivotal intermediate in the synthesis of the side chain of several statin drugs, most notably Atorvastatin (B1662188) researchgate.netrsc.org. Statins are a class of drugs used to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase mdpi.com.

The synthesis of Atorvastatin often utilizes ethyl (R)-4-cyano-3-hydroxybutyrate as a key chiral building block mdpi.com. This "hydroxynitrile" (HN) can be prepared from (S)-CHBE mdpi.com. The production of (S)-CHBE is a well-established process involving the asymmetric reduction of ethyl 4-chloroacetoacetate (COBE) rsc.orgnih.gov. This reduction can be performed using chemical methods or, more commonly, biocatalytic approaches with ketoreductases or alcohol dehydrogenases, which provide high enantiomeric excess (>99% ee) nih.govnih.govacs.org.

Once (S)-CHBE is formed, it is converted to the target hydroxynitrile via nucleophilic substitution with a cyanide salt mdpi.comnih.gov. This chiral synthon is then incorporated into the final statin structure through multi-step synthetic sequences nih.gov. The use of (S)-CHBE as a starting material is advantageous as it avoids harsher chemicals like hydrobromic acid and boron-based reductants used in earlier synthetic routes rsc.org.

Table 2: Biocatalytic Reduction of COBE to (S)-CHBE

| Biocatalyst Source | Substrate Concentration | Product Concentration | Enantiomeric Excess (ee) |

| Candida magnoliae | - | 90 g/L | 96.6% (up to 99% with heat-treated cells) nih.gov |

| Geotrichum candidum SC 5469 | 10 g/L | - | 96% nih.gov |

| Recombinant E. coli (expressing SmADH31) | 660 g/L (4.0 M) | - | >99.9% acs.org |

This compound derivatives serve as versatile precursors for various nitrogen-containing heterocyclic compounds. The presence of electrophilic and nucleophilic centers allows for cyclization reactions to form rings.

A significant application is the synthesis of chiral 4-hydroxy-2-pyrrolidones researchgate.netnih.gov. These lactams are valuable intermediates for carbapenems, a class of broad-spectrum β-lactam antibiotics chemicalbook.com. The synthesis involves the reaction of ethyl (R)-4-chloro-3-hydroxybutanoate with an amine, leading to the formation of the five-membered pyrrolidone ring. (S)-4-Chloro-3-hydroxybutyronitrile is also explicitly mentioned as a precursor for hydroxypyrrolidinones chemicalbook.com. Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with applications ranging from pharmaceuticals to corrosion inhibitors openmedicinalchemistryjournal.comnih.gov.

The utility of this compound extends to other classes of pharmaceuticals. Notably, (S)-CHBE has been identified as a building block in the production of 1,4-dihydropyridine (B1200194) type β-blockers researchgate.net. Beta-blockers are a class of drugs used to manage cardiovascular diseases by blocking the effects of adrenaline. The chiral hydroxy and chloro groups on the C4 backbone of (S)-CHBE are strategically manipulated to construct the core structure of these complex molecules.

Role in Agrochemical and Fine Chemical Production

Beyond pharmaceuticals, this compound and its derivatives are employed in the synthesis of agrochemicals and fine chemicals chemimpex.com. Chiral alcohols, which can be produced from or are structurally related to these compounds, are important intermediates for the agrochemical industry researchgate.net.

(S)-(-)-4-Chloro-3-hydroxybutyronitrile is specifically used in the formulation of agrochemicals, where it contributes to the development of novel and effective pesticides and herbicides chemimpex.com. The incorporation of a chiral center can significantly enhance the biological activity and specificity of the agrochemical, potentially leading to lower application rates and reduced environmental impact. Its stability and reactivity make it a valuable component in various synthetic pathways for the production of these specialized chemicals chemimpex.com.

Preparation of Structurally Related Chiral Butyrolactones and Hydroxyacids

Optically active esters of this compound are highly valuable chiral building blocks, primarily derived from the stereoselective reduction of the prochiral ketone in ethyl 4-chloro-3-oxobutanoate (ECOB) or its methyl ester equivalent. researchgate.net These chiral intermediates serve as pivotal precursors in the synthesis of other functionalized hydroxyacids and can be cyclized to form important chiral γ-butyrolactones. researchgate.netinrae.fr The enantiopure forms, particularly ethyl (R)-4-chloro-3-hydroxybutanoate and ethyl (S)-4-chloro-3-hydroxybutanoate, are sought after for the synthesis of various pharmaceuticals. researchgate.netresearchgate.net

The principal method for generating these chiral hydroxyesters is through biocatalytic asymmetric reduction, employing a range of microorganisms and isolated enzymes that exhibit high stereoselectivity. researchgate.net Whole-cell biotransformations using fungi, yeasts, and genetically engineered bacteria, as well as reactions with purified alcohol dehydrogenases or reductases, have been extensively researched to produce either the (R)- or (S)-enantiomer in high yield and enantiomeric excess (e.e.). nih.govnih.govacs.org

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate is a well-established route to chiral ethyl 4-chloro-3-hydroxybutanoate (ECHB). Various biocatalysts have been identified that selectively produce either the (S)- or (R)-enantiomer.

For the synthesis of the (S)-enantiomer, a key intermediate for HMG-CoA reductase inhibitors like atorvastatin, numerous fungal strains have proven effective. researchgate.netnih.gov For instance, Cylindrocarpon sclerotigenum has been shown to reduce ECOB to (S)-ECHB with excellent optical purity (>99% e.e.). nih.gov Cell-free extracts of this fungus demonstrate that the reduction is NADPH-dependent. nih.govtandfonline.com Similarly, cell suspensions of Geotrichum candidum convert the corresponding methyl ester to (S)-4-chloro-3-hydroxybutanoic acid methyl ester with a 95% reaction yield and 96% e.e. nih.gov Advanced studies have identified specific enzymes, such as the alcohol dehydrogenase SmADH31 from Stenotrophomonas maltophilia, which can convert ECOB to (S)-CHBE with over 99.9% e.e., even at very high substrate concentrations. acs.org

The (R)-enantiomer is a versatile precursor for compounds such as L-carnitine and (R)-4-hydroxy-2-pyrrolidone. researchgate.net An NADPH-dependent aldehyde reductase from the microorganism Sporobolomyces salmonicolor catalyzes the reduction of ECOB to produce ethyl (R)-4-chloro-3-hydroxybutanoate with a high molar yield of 95.4% and an enantiomeric excess of 86%. nih.govasm.org Recombinant Escherichia coli cells expressing a secondary alcohol dehydrogenase from Candida parapsilosis have also been successfully used to synthesize (R)-ECHB, achieving a concentration of 36.6 g/L with an enantiomeric excess greater than 99%. researchgate.net Baker's yeast (Saccharomyces cerevisiae) offers a flexible approach, where the addition of specific compounds like allyl bromide or allyl alcohol can direct the reduction towards either the (S)- or (R)-enantiomer with high selectivity (90-97% e.e.). arkat-usa.org

The following table summarizes representative biocatalytic systems for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate.

| Biocatalyst | Product Enantiomer | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Cylindrocarpon sclerotigenum | (S)-Ethyl 4-chloro-3-hydroxybutanoate | High | >99% | nih.gov |

| Aldehyde Reductase (Sporobolomyces salmonicolor) | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 95.4% | 86% | nih.gov |

| Alcohol Dehydrogenase (SmADH31) | (S)-Ethyl 4-chloro-3-hydroxybutanoate | Complete Conversion | >99.9% | acs.org |

| Recombinant E. coli (expressing Candida parapsilosis ADH) | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 95.2% | >99% | researchgate.net |

| Geotrichum candidum | (S)-Methyl 4-chloro-3-hydroxybutanoate | 95% | 96% | nih.gov |

| Baker's Yeast (with allyl alcohol) | (S)-Ethyl 4-chloro-3-hydroxybutanoate | - | 91% | arkat-usa.org |

| Baker's Yeast (with allyl bromide) | (R)-Ethyl 4-chloro-3-hydroxybutanoate | - | ~97% | arkat-usa.org |

The chiral 4-chloro-3-hydroxybutanoate esters are not only valuable in themselves but also serve as starting materials for other chiral molecules.

A notable example is the chemoenzymatic synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, a key intermediate for atorvastatin. nih.gov In this process, ethyl 4-chloroacetoacetate is first reduced using a ketoreductase to produce ethyl (S)-4-chloro-3-hydroxybutyrate. nih.gov This intermediate is then treated with a halohydrin dehalogenase in the presence of sodium cyanide. The enzymatic reaction proceeds via an epoxide intermediate, resulting in a stereochemical inversion at one carbon center and displacement of the chloride with a cyanide group to yield the target ethyl (R)-4-cyano-3-hydroxybutyrate. nih.gov

Furthermore, chiral this compound derivatives are direct precursors to optically active 3-hydroxy-γ-butyrolactones (HGBs). researchgate.net For example, an enzymatic process has been described where (S)-4-chloro-3-hydroxybutyrate is converted into (S)-3-hydroxy-γ-butyrolactone. inrae.fr This transformation involves an intramolecular cyclization accompanied by the elimination of the chlorine atom, a process that can be facilitated by specific enzymes through asymmetric dechlorination, hydrolysis, and subsequent lactonization. inrae.fr

Enzymatic and Molecular Basis of 4 Chloro 3 Hydroxybutyric Acid Transformations

Characterization of Key Enzymes

Several classes of enzymes have been identified and characterized for their ability to catalyze reactions involving 4-chloro-3-hydroxybutyric acid and its precursor, ethyl 4-chloroacetoacetate (ECAA). These include carbonyl reductases, alcohol dehydrogenases, and halohydrin dehalogenases, each playing a distinct role in the synthesis of chiral products.

Carbonyl Reductases (CRs) and Alcohol Dehydrogenases (ADHs) are pivotal in the asymmetric reduction of the prochiral ketone ECAA to produce optically active ethyl (R)- or (S)-4-chloro-3-hydroxybutyrate ((R)-CHBE or (S)-CHBE, respectively) nih.govnih.govnih.gov. These enzymes belong to the oxidoreductase family and typically utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a cofactor nih.govtandfonline.com.

Halohydrin Dehalogenases (HHDHs) are versatile enzymes that catalyze the dehalogenation of haloalcohols to form epoxides. They are particularly important in the conversion of ethyl (S)-4-chloro-3-hydroxybutyrate to the corresponding (S)-epoxide, which can then be used to synthesize other valuable compounds like ethyl (R)-4-cyano-3-hydroxybutyrate, a precursor for statin side-chains nih.govgoogle.com.

Interactive Data Table: Key Enzymes in this compound Transformations

| Enzyme Type | Source Organism | Substrate | Product | Cofactor | Reference |

| Carbonyl Reductase (KLCR1) | Kluyveromyces lactis | Ethyl 4-chloroacetoacetate (ECAA) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-ECHB) | NADPH | nih.gov |

| Alcohol Dehydrogenase (SmADH31) | Stenotrophomonas maltophilia | Ethyl 4-chloroacetoacetate (ECAA) | Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE) | Not Specified | acs.org |

| Aldehyde Reductase | Sporobolomyces salmonicolor AKU4429 | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutanoate (CHBE) | NADP+ | nih.gov |

| Carbonyl Reductase (CgCR) | Candida glabrata CBS138 | Ethyl-4-chloro-3-oxobutanoate (COBE) | Ethyl-4-chloro-3-hydroxybutanoate (CHBE) | Not Specified | researchgate.net |

| Halohydrin Dehalogenase (HheC variant) | Agromyces mediolanus | Ethyl (S)-4-chloro-3-hydroxybutyrate | Ethyl (S)-3,4-epoxybutyrate | None | nih.gov |

| CHB Hydrolase | Rhizobium sp. DS-S-51 | (R)-4-Chloro-3-hydroxybutyrate ((R)-CHB) | (R)-3-hydroxy-gamma-butyrolactone | None | nih.gov |

The utility of these enzymes lies in their high substrate specificity and, crucially, their stereoselectivity. Different enzymes exhibit distinct preferences for producing either the (R)- or (S)-enantiomer of 4-chloro-3-hydroxybutyrate.

For instance, a carbonyl reductase (KLCR1) purified from Kluyveromyces lactis was found to enantioselectively reduce ECAA to (S)-ECHB nih.gov. Conversely, an aldehyde reductase from Sporobolomyces salmonicolor expressed in Escherichia coli catalyzes the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to the (R)-enantiomer nih.govnih.gov. Similarly, various yeast strains have been screened, with some producing (S)-CHBE and others, after heat treatment, showing increased stereoselectivity nih.gov.

The substrate scope of these enzymes has also been investigated. Carbonyl reductases from Gluconobacter oxydans have been shown to act on a variety of ketoesters, including ECAA, with varying degrees of activity and stereoselectivity tandfonline.com. Halohydrin dehalogenases also display a broad substrate range, accepting various haloalcohols and enabling the formation of different C-C, C-N, C-O, and C-S bonds through the ring-opening of the resulting epoxide intermediate nih.govresearchgate.net.

Understanding the kinetic properties and reaction mechanisms of these enzymes is essential for optimizing biocatalytic processes. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

For a carbonyl reductase from Burkholderia gladioli (CgCR), the Km for COBE was determined to be 20.9 mM and the kcat was 56.1 s−1 mdpi.com. A study on a carbonyl reductase S1 from Candida magnoliae reported a turnover number of 112.77 ± 3.95 s⁻¹ with ethyl-4-chloro-3-oxobutanoate as the substrate researchgate.net.

Mechanistic studies often involve molecular docking simulations to visualize the interaction between the substrate and the enzyme's active site, which can explain the observed stereoselectivity mdpi.comresearchgate.net. For example, docking studies with a Saccharomyces cerevisiae reductase helped elucidate its substrate specificity and enantioselectivity towards ethyl-4-chloro oxobutanoate (ECOB) researchgate.net.

Protein Engineering and Directed Evolution for Enhanced Catalytic Performance

To improve the catalytic properties of naturally occurring enzymes for industrial applications, protein engineering and directed evolution techniques are employed. These methods aim to enhance enzyme activity, stability, and stereoselectivity.

A notable example is the engineering of an alcohol dehydrogenase (LCRIII) where three protein modification strategies targeting the active center, substrate channel, and distal hotspots were used. The optimal mutant, M3 (W151F-S167A-F215Y), exhibited a 4.55-fold increase in specific enzyme activity and a 3.98-fold higher kcat/Km value compared to the wild type nih.gov.

Directed evolution has also been applied to halohydrin dehalogenases. One study reported a variant, HheC-2360, with 37 mutations that showed a 3.1-fold increased kcat for the dehalogenation of ethyl (S)-4-chloro-3-hydroxybutyrate and an inverted enantiopreference from R to S nih.gov.

Molecular Biology Approaches in Biocatalyst Development

Modern molecular biology techniques are instrumental in the development of efficient and cost-effective biocatalysts for the production of chiral this compound derivatives.

The genes encoding key enzymes are often cloned and overexpressed in well-characterized host organisms, most commonly Escherichia coli, to achieve high levels of enzyme production nih.govresearchgate.netnih.govresearchgate.net. For example, the gene for an aldehyde reductase from Sporobolomyces salmonicolor was expressed in E. coli JM109, creating a whole-cell catalyst for the production of (R)-CHBE nih.gov. Similarly, a CHB hydrolase gene from Rhizobium sp. DS-S-51 was highly expressed in E. coli, resulting in a 40-fold greater hydrolytic activity compared to the native strain nih.gov.

A significant challenge in using NAD(P)H-dependent reductases is the high cost of the cofactor. To address this, co-expression strategies are employed where a second enzyme, such as glucose dehydrogenase (GDH), is produced alongside the primary reductase. GDH regenerates the expensive NADPH by oxidizing a cheap co-substrate like glucose nih.govmdpi.comresearchgate.net.

Recombinant E. coli cells have been constructed to co-express both a carbonyl reductase (CgCR) and a glucose dehydrogenase (GDH), creating a self-sufficient whole-cell biocatalyst for the reduction of COBE mdpi.com. This approach avoids the need to add the costly cofactor to the reaction mixture, making the process more economically viable researchgate.net. In some cases, fusion proteins are created to bring the reductase and the cofactor-regenerating enzyme into close proximity, further enhancing the efficiency of the system.

Metabolic and Biochemical Context of 4 Chloro 3 Hydroxybutyric Acid

Enzymatic Pathways for Interconversion of 4-Chloro-3-hydroxybutyric Acid and Related Structures (e.g., Lactones)

The enzymatic production and transformation of this compound and its esters have been a significant area of research, primarily for the synthesis of valuable chiral compounds. Several microbial enzymes have been identified and utilized for these conversions.

A notable enzymatic transformation is the conversion of (S)-4-chloro-3-hydroxybutyrate to (S)-3-hydroxy-γ-butyrolactone. This reaction is catalyzed by a novel enzyme, designated CHB hydrolase, discovered in Enterobacter sp. DS-S-75. nih.gov This enzyme exhibits dechlorinating, hydrolyzing, and lactonizing activities. nih.gov The gene encoding this enzyme has been cloned and expressed in Escherichia coli, significantly improving the efficiency of the conversion. nih.gov

Furthermore, various microbial enzymes are employed in the synthesis of enantiomerically pure forms of this compound esters, which are valuable chiral building blocks in the pharmaceutical industry. These enzymatic processes often involve the reduction of a precursor molecule, ethyl 4-chloroacetoacetate (COBE). A wide range of microorganisms, including various yeast strains, have been screened for their ability to reduce COBE to ethyl 4-chloro-3-hydroxybutyrate (CHBE). nih.gov For example, Candida magnoliae has been shown to produce (S)-CHBE with high enantiomeric excess. nih.gov

Halohydrin dehalogenases are another class of enzymes that can act on 4-halo-3-hydroxybutyric acid derivatives. These enzymes catalyze the conversion of 4-halo-3-hydroxybutyric acid esters or amides to corresponding 4-substituted-3-hydroxybutyric acid derivatives in the presence of a nucleophile. google.com

The asymmetric reduction of COBE to (R)-CHBE has also been achieved using recombinant Escherichia coli expressing the aldehyde reductase gene from Sporobolomyces salmonicolor. nih.gov This enzymatic reduction requires NADPH regeneration, which can be accomplished using glucose and glucose dehydrogenase. nih.gov

Table 2: Enzymes Involved in the Transformation of this compound and its Derivatives

| Enzyme | Source Organism | Reaction Catalyzed |

| CHB hydrolase | Enterobacter sp. DS-S-75 | Conversion of (S)-4-chloro-3-hydroxybutyrate to (S)-3-hydroxy-γ-butyrolactone |

| Carbonyl reductase | Candida magnoliae | Reduction of ethyl 4-chloroacetoacetate to (S)-ethyl 4-chloro-3-hydroxybutyrate |

| Aldehyde reductase | Sporobolomyces salmonicolor | Asymmetric reduction of ethyl 4-chloroacetoacetate to (R)-ethyl 4-chloro-3-hydroxybutyrate |

| Halohydrin dehalogenase | Various | Conversion of 4-halo-3-hydroxybutyric acid esters to 4-nucleophile substituted-3-hydroxybutyric acid esters |

Analytical Methodologies for Research on 4 Chloro 3 Hydroxybutyric Acid and Its Derivatives

Chromatographic Techniques for Enantiomeric Excess and Purity Determination

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for the direct separation of enantiomers. nih.gov The choice of CSP is critical and depends on the specific molecular characteristics of the analyte. Common types of CSPs that have demonstrated broad applicability in separating chiral molecules include polysaccharide-based, protein-based, and cyclodextrin-based phases. nih.goveijppr.comcsfarmacie.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their excellent enantioselective recognition capabilities for a broad range of compounds. eijppr.commdpi.com For instance, cellulose tris(3-chloro-4-methylphenylcarbamate) is a specific type of polysaccharide-based CSP that has been effectively used. mdpi.com Protein-based CSPs, like those using alpha-1-acid glycoprotein (B1211001) (AGP), and cyclodextrin-based CSPs also offer unique selectivities. nih.govnih.gov The separation mechanism on these columns often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. eijppr.com

For hydroxybutyrate enantiomers, a two-dimensional chiral HPLC system has been established for simultaneous detection, which can be adapted for 4-chloro-3-hydroxybutyric acid and its derivatives. nih.gov Reversed-phase chiral chromatography is particularly advantageous when coupled with mass spectrometry, as the mobile phases used are highly compatible with MS ionization sources. lcms.cz

Table 1: Common Chiral Stationary Phases for HPLC and Their Applications

| CSP Type | Chiral Selector Example | Typical Applications |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range of chiral compounds, including those with aromatic groups |

| Protein-based | α1-acid glycoprotein (AGP) | Chiral acids, bases, and non-protolytic compounds |

| Cyclodextrin-based | β-cyclodextrin | Enantiomers that can fit into the cyclodextrin (B1172386) cavity |

Gas Chromatography (GC) with Chiral Columns or Derivatization

Gas Chromatography (GC) on chiral columns is another powerful technique for determining the enantiomeric excess of volatile derivatives of this compound, such as its ethyl ester. The Chiraldex G-TA column, which has a trifluoroacetylated stationary phase, has been shown to be effective for the enantiomeric separation of ethyl-4-chloro-3-hydroxybutyrate. nih.gov

Derivatization can significantly improve the GC analysis of chiral alcohols and amines. For ethyl-4-chloro-3-hydroxybutyrate, trifluoroacetylation of the hydroxyl group leads to increased volatility, faster analysis time, and improved peak shape and efficiency. nih.gov This allows for baseline separation of the (R) and (S) enantiomers. nih.gov The analysis of related chiral compounds, such as 4-chloro-1,3-butanediol, has also been successfully performed using GC with a Chiraldex G-TA capillary column. google.com

Table 2: GC Conditions for Enantiomeric Separation of Ethyl-4-chloro-3-hydroxybutyrate

| Parameter | Condition |

| Column | Chiraldex G-TA |

| Temperature | 120°C |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

| Derivatization | Trifluoroacetylation |

Spectroscopic Methods in Structural Elucidation and Quantification (Excluding Basic Identification)

Spectroscopic techniques are vital for confirming the chemical structure and stereochemistry of this compound and its derivatives, as well as for monitoring reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound esters. google.com The chemical shifts and coupling constants of the protons, particularly on the chiral center and adjacent carbons, can be used to infer the stereochemistry of the molecule. For example, specific ¹H and ¹³C NMR spectral data have been reported for both the ethyl and methyl esters of 4-chloro-3-hydroxybutanoic acid, which are crucial for confirming their identity and structure during synthesis. google.com The identity of poly[(R)-3-hydroxybutanoate] has been confirmed in various organisms using ¹H-NMR spectroscopy. nih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Ethyl 4-chloro-3-hydroxybutanoate in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity/Coupling Constant (J, Hz) |

| ¹H | 4.20–4.30 | m |

| ¹H | 4.18 | q, J=7.3 |

| ¹H | 3.55–3.65 | m |

| ¹H | 3.17 | br |

| ¹H | 2.55–2.70 | m |

| ¹H | 1.28 | t, J=7.3 |

| ¹³C | 171.8 | - |

| ¹³C | 68.0 | - |

| ¹³C | 61.0 | - |

| ¹³C | 48.2 | - |

| ¹³C | 38.5 | - |

| ¹³C | 14.1 | - |

Data sourced from patent literature. google.com

Mass Spectrometry (MS) and LC-MS for Reaction Monitoring and Product Analysis

Mass Spectrometry (MS), often coupled with a chromatographic separation technique like GC or LC, is essential for confirming the molecular weight of synthesized compounds and for monitoring the progress of chemical reactions. In the context of this compound, GC-MS analysis of its derivatives can provide characteristic fragmentation patterns that confirm its structure. For instance, in the analysis of gamma-hydroxybutyric acid (GHB), a related compound, the di-TMS derivative shows a prominent signal at m/z 233, corresponding to a methyl group cleavage from the weak molecular ion at m/z 248. dc.govoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for monitoring reactions in real-time and for analyzing non-volatile or thermally labile compounds. The use of reversed-phase chiral chromatography with mobile phases amenable to MS detection allows for the simultaneous separation and identification of enantiomers and reaction byproducts. lcms.cz This is highly valuable in process development and quality control for the synthesis of chiral molecules like this compound.

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is often employed to improve the analytical properties of this compound and its derivatives for both GC and HPLC analysis. colostate.edugcms.cz The primary goals of derivatization are to increase volatility for GC analysis, enhance detector response, and improve chromatographic separation. gcms.cz

For GC analysis, silylation is a common derivatization technique for compounds containing hydroxyl and carboxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl and carboxyl groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and esters, which are more volatile and thermally stable. dc.govresearchgate.net As mentioned previously, trifluoroacetylation of the hydroxyl group in ethyl-4-chloro-3-hydroxybutyrate enhances its performance in chiral GC. nih.gov

For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby significantly increasing the sensitivity of UV or fluorescence detection. nih.govnih.gov For example, D-3-hydroxybutyric acid has been determined in human plasma by derivatization with a benzofurazan (B1196253) reagent to produce a fluorescent derivative. nih.gov Chiral derivatizing agents can also be used to convert enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Table 4: Common Derivatization Reagents and Their Applications

| Reagent | Target Functional Group(s) | Analytical Technique | Purpose |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxyl | GC-MS | Increase volatility and thermal stability |

| Trifluoroacetic anhydride (B1165640) (TFAA) | Hydroxyl, Amine | GC | Increase volatility, improve peak shape |

| 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) | Carboxyl | HPLC-Fluorescence | Introduce a fluorescent tag for enhanced detection |

| (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) | Carboxyl | LC-MS | Chiral derivatization for enantiomeric separation and enhanced ionization |

Future Directions in Research on 4 Chloro 3 Hydroxybutyric Acid

Development of Novel Biocatalysts with Enhanced Performance

The synthesis of enantiomerically pure 4-chloro-3-hydroxybutyric acid heavily relies on biocatalysts, particularly enzymes like alcohol dehydrogenases (ADHs) and halohydrin dehalogenases (HHDHs). nih.govbohrium.com Future research is centered on discovering and engineering novel enzymes with superior catalytic efficiency, stability, and selectivity.

A significant area of focus is the enhancement of existing enzymes through protein engineering. Techniques such as iterative saturation mutagenesis and targeted mutagenesis of conserved sequence motifs are being employed to improve the performance of enzymes like HheC, a well-studied halohydrin dehalogenase. nih.govasm.orgacs.org For instance, modifying the conserved threonine and glycine (B1666218) residues within the nucleophile binding pocket of HHDHs has been shown to impact enzyme activity and stability. nih.govacs.org Furthermore, strategic mutations can lead to variants with drastically increased specific activity, enhanced enantioselectivity, and improved thermal stability. nih.gov

The discovery of new, robust enzymes from diverse microbial sources is another promising avenue. For example, a novel alcohol dehydrogenase, SmADH31, from Stenotrophomonas maltophilia has demonstrated a high tolerance to both substrate and product, which is a significant advantage in industrial processes where high concentrations can inhibit enzyme activity. acs.org The exploration of extremophiles and the use of metagenomic approaches are expected to uncover more biocatalysts with desirable industrial characteristics.

| Enzyme Type | Research Focus | Desired Improvements |

| Alcohol Dehydrogenases (ADHs) | Protein engineering, discovery of novel enzymes | Higher substrate/product tolerance, enhanced enantioselectivity, improved stability |

| Halohydrin Dehalogenases (HHDHs) | Mutagenesis of active sites, exploration of sequence motifs | Increased catalytic activity, altered substrate scope, enhanced stability |

Integration of Chemoenzymatic Cascades for One-Pot Syntheses

Bienzymatic reductive cascades, for instance, have been successfully designed to produce enantiopure chlorohydrins. acs.orgacs.org These systems can involve the cooperative action of an ene-reductase (ERED) and an alcohol dehydrogenase (ADH) to achieve highly selective transformations under mild conditions. acs.org By carefully selecting the combination of enzymes, it is possible to produce multiple stereoisomers of a target molecule with excellent conversion and selectivity. acs.org

Future work in this area will likely involve the design of more complex and ambitious cascade reactions. This includes the integration of chemical and enzymatic steps in a single pot to access a wider range of molecular complexity. nih.gov The development of novel "triangular" chemoenzymatic cascades, which utilize a single substrate to generate multiple products through a network of reactions, represents an exciting frontier in synthetic chemistry. rsc.org

Advanced Reaction Engineering for Industrial-Scale Production

Translating laboratory-scale biocatalytic processes to an industrial scale presents numerous challenges. Advanced reaction engineering strategies are crucial for optimizing productivity, improving economic viability, and ensuring process robustness.

One key area of development is the use of enzyme membrane reactors. These systems can help to overcome product inhibition, a common issue in biocatalytic reactions, by continuously removing the product from the reaction mixture. This approach has been shown to improve the molar conversion rate and facilitate industrial-scale production of compounds like ethyl (S)-4-chloro-3-hydroxybutyrate. google.com

Process intensification through the use of fixed-bed continuous reactors is another important research direction. rsc.org Immobilizing enzymes on solid supports allows for their reuse and enhances their stability, leading to more cost-effective and sustainable manufacturing processes. mdpi.com Future research will focus on developing novel immobilization techniques and reactor designs to further improve the efficiency and scalability of these systems.

| Reaction Engineering Strategy | Key Advantages |

| Enzyme Membrane Reactors | Continuous product removal, relieves product inhibition, improves conversion rates |

| Fixed-Bed Continuous Reactors | Enzyme immobilization and reuse, enhanced stability, suitable for continuous production |

Exploration of New Synthetic Applications and Target Molecules

While the primary application of this compound and its derivatives is in the synthesis of statins, ongoing research is uncovering new and valuable applications for these versatile chiral building blocks. researchgate.netmdpi.com

For example, (S)-(-)-4-Chloro-3-hydroxybutyronitrile is a precursor for the synthesis of hydroxypyrrolidinones, which are used as carbapenem (B1253116) precursors. chemicalbook.com Additionally, this compound is an impurity in the synthesis of Rosuvastatin, highlighting the need for highly selective synthetic methods. chemicalbook.com Other derivatives are being explored as intermediates for the synthesis of L-carnitine, a compound involved in fatty acid metabolism, and γ-amino-β-hydroxybutyric acid (GABOB), a neurotransmitter. sigmaaldrich.com

The unique chemical functionality of this compound, with its chiral center and reactive chloro and hydroxyl groups, makes it an attractive starting material for the synthesis of a wide range of complex molecules. Future research will undoubtedly focus on leveraging this reactivity to develop novel synthetic routes to other high-value pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.com This includes the potential for creating new HIV inhibitors and other antiviral agents. umaine.edu

| Compound | Potential Application |

| (S)-(-)-4-Chloro-3-hydroxybutyronitrile | Carbapenem precursors, Rosuvastatin synthesis |

| This compound derivatives | L-carnitine, γ-amino-β-hydroxybutyric acid (GABOB), HIV inhibitors |

Q & A

Q. Validation Methods :

- Chiral Purity : Use chiral HPLC (e.g., Chiralcel OD column) or polarimetry.

- Thermal Properties : Differential Scanning Calorimetry (DSC) for melting points.

- Spectroscopy : NMR (¹H/¹³C) to confirm structure; IR for functional groups.

Advanced: How can enzymatic synthesis improve stereoselective production of this compound derivatives?

Answer:

Biocatalytic routes using microbial enzymes offer high enantiomeric excess (e.g., >99% ee). Key methodologies include:

Q. Experimental Design :

- Optimize pH (6.5–7.5) and temperature (30–37°C) for enzyme stability.

- Monitor reaction progress via LC-MS or chiral GC.

Basic: What analytical techniques are essential for characterizing this compound in complex mixtures?

Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) for purity analysis .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 152.02 for the free acid).

- Elemental Analysis : Validate Cl content via combustion-ion chromatography.

Advanced: How does environmental pH influence the degradation pathways of this compound in aquatic systems?

Answer:

- Low pH (≤5) : Promotes spontaneous hydrolysis to chlorinated byproducts via acid-catalyzed mechanisms .

- High pH (≥9) : Enhances sulfation with SO₄²⁻, forming sulfonated derivatives .

Q. Experimental Validation :

- Use isotopically labeled analogs (e.g., ¹³C) to track degradation products via NMR.

- Conduct toxicity assays (e.g., Daphnia magna LC₅₀) to assess ecotoxicological impact.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Gloves (nitrile), goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis steps involving volatile esters (e.g., ethyl ester, flash point 113°C) .

- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting points)?

Answer:

Discrepancies often arise from impurities or measurement techniques.

- Cross-Validation : Compare data from multiple sources (e.g., ACD/Labs software vs. experimental DSC) .

- Standardization : Use USP/EP reference standards for calibration .

- Reproducibility : Replicate experiments under controlled humidity and solvent purity.

Basic: What synthetic routes are available for preparing this compound esters?

Answer:

Advanced: What molecular mechanisms underlie the toxicity of this compound in mammalian systems?

Answer:

- Serine Protease Inhibition : Disrupts enzymatic cascades (e.g., blood coagulation) .

- Mitochondrial Dysfunction : Impairs β-oxidation pathways, leading to hepatotoxicity .

Q. In Vitro Models :

- Use HepG2 cells for cytotoxicity assays (IC₅₀ determination).

- Measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA).

Basic: How can researchers confirm the enantiomeric purity of chiral this compound derivatives?

Answer:

- Chiral Derivatization : React with Mosher’s acid chloride for ¹H NMR analysis .

- Circular Dichroism (CD) : Compare optical rotation with reference standards .

Advanced: What role does this compound play in pharmaceutical intermediate synthesis?

Answer:

- Atorvastatin Synthesis : The (S)-ethyl ester is a key chiral intermediate .

- Prodrug Design : Ester derivatives enhance bioavailability of carboxylic acid drugs .

Methodological Note : Optimize reaction yields via DoE (Design of Experiments) for parameters like catalyst loading and solvent polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.